molecular formula C24H19NO5 B11676966 3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B11676966
M. Wt: 401.4 g/mol
InChI Key: GOSPGIBAZOAFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromenyl group, which is a derivative of coumarin, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 3-(2-oxo-2H-chromen-3-yl)aniline.

    Coupling Reaction: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. The chromenyl moiety may play a role in inhibiting specific enzymes, while the benzamide group could interact with receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to the combination of a chromenyl group and a benzamide moiety. This dual functionality may confer unique biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide

InChI

InChI=1S/C24H19NO5/c1-28-21-11-10-17(14-22(21)29-2)23(26)25-18-8-5-7-15(12-18)19-13-16-6-3-4-9-20(16)30-24(19)27/h3-14H,1-2H3,(H,25,26)

InChI Key

GOSPGIBAZOAFGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.